molecular formula C22H19NO2 B286530 N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide

N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide

Cat. No. B286530
M. Wt: 329.4 g/mol
InChI Key: GQXSBFWEFDIJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide, also known as ABAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ABAA is a member of the acetanilide family and is structurally similar to other compounds such as paracetamol and ibuprofen. However, ABAA has unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide is its ease of synthesis, which allows for the production of large quantities of the compound for use in various experiments. N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide. One area of interest is the development of new pain relievers based on the anti-inflammatory and analgesic properties of N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide. Another area of research is the development of new materials using N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide as a building block. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide in humans.

Synthesis Methods

N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide can be synthesized through a multi-step process that involves the reaction of 3-acetylphenylboronic acid with 4-bromo-1-biphenyl to form the intermediate compound, which is then coupled with acetamide to yield N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers. N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has also been investigated for its use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has been utilized as a building block for the synthesis of novel materials with unique properties. In environmental science, N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide has been studied for its potential use as a pollutant sensor due to its fluorescent properties.

properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C22H19NO2/c1-16(24)20-8-5-9-21(15-20)23-22(25)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3,(H,23,25)

InChI Key

GQXSBFWEFDIJIM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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